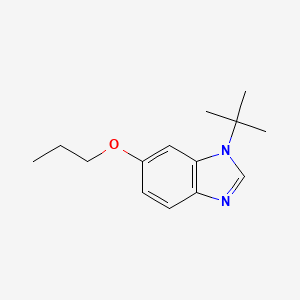

1-tert-Butyl-6-propoxybenzimidazole

Description

1-tert-Butyl-6-propoxybenzimidazole (CAS: 1314988-55-0) is a benzimidazole derivative characterized by a tert-butyl group at the 1-position and a propoxy substituent at the 6-position of the benzimidazole core. This compound has a molecular weight of 232.33 g/mol and a purity of 98% . The benzimidazole scaffold is well-known for its versatility in medicinal chemistry, particularly in drug discovery targeting enzymes, receptors, and ion channels.

Properties

IUPAC Name |

1-tert-butyl-6-propoxybenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-5-8-17-11-6-7-12-13(9-11)16(10-15-12)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFLUCVVIBHZJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=CN2C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716502 | |

| Record name | 1-tert-Butyl-6-propoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314988-55-0 | |

| Record name | 1-tert-Butyl-6-propoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-tert-Butyl-6-propoxybenzimidazole typically involves the reaction of 1-tert-butylbenzimidazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-6-propoxybenzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-tert-Butyl-6-propoxybenzimidazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-6-propoxybenzimidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

Key Observations:

Alkoxy Chain Length :

- The ethoxy substituent in 1-tert-Butyl-6-ethoxybenzimidazole reduces steric hindrance compared to the propoxy group in the propoxy analog, likely altering solubility and hydrophobic interactions. Ethoxy’s shorter chain may also decrease lipophilicity, impacting membrane permeability .

- Propoxy’s longer chain could enhance binding to hydrophobic pockets in biological targets, though this remains speculative without direct pharmacological data.

Core Heterocycle Differences :

- While both benzimidazole derivatives share a common scaffold, 3-Chloro-4-(trifluoromethyl)-1H-indazole substitutes the benzimidazole core with an indazole structure. Indazoles often exhibit distinct electronic properties due to their fused aromatic system, which may influence binding affinity and metabolic pathways .

Commercial and Research Context

- Synthetic Feasibility : The tert-butyl group in benzimidazoles may complicate synthesis due to steric challenges during alkylation, whereas indazole derivatives with halogen substituents often require specialized fluorination or chlorination protocols .

Biological Activity

1-tert-Butyl-6-propoxybenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data.

- Molecular Formula : C14H20N2O

- Molecular Weight : 232.33 g/mol

- CAS Number : 1314988-55-0

The compound is synthesized through the reaction of 1-tert-butylbenzimidazole with propyl bromide in the presence of a base, typically potassium carbonate, under conditions that facilitate nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit or activate various enzymes and receptors, leading to significant effects on biochemical pathways. This interaction is crucial for its potential applications in treating infections and cancer.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzimidazole, including this compound, possess antimicrobial properties against various pathogens. The compound's structure allows it to disrupt bacterial cell wall synthesis, making it effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and other Gram-positive bacteria .

- Antiviral Properties : Preliminary research indicates potential antiviral effects, although specific viral targets and mechanisms remain to be fully elucidated.

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Comparative Analysis with Similar Compounds

This compound can be compared with other benzimidazole derivatives to evaluate differences in biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-tert-butyl-6-methoxybenzimidazole | Methoxy group instead of propoxy | Moderate antimicrobial activity |

| 1-tert-butyl-6-ethoxybenzimidazole | Ethoxy group instead of propoxy | Enhanced anticancer properties |

| 1-tert-butyl-6-butoxybenzimidazole | Butoxy group instead of propoxy | Similar antimicrobial profile but lower potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.